2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative, such as 5-methyl-1,3,4-thiadiazol-2-amine, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiadiazole moieties.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or thiadiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, indole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for similar activities.
Medicine
In medicinal chemistry, the compound may be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The thiadiazole moiety may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-((1H-indol-3-yl)thio)acetamide: Lacks the benzyl and thiadiazole groups.
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the indole and thioether linkage.
1-benzyl-1H-indole-3-thiol: Lacks the acetamide and thiadiazole groups.
Uniqueness
The uniqueness of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its simpler analogs.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-14-22-23-20(27-14)21-19(25)13-26-18-12-24(11-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18/h2-10,12H,11,13H2,1H3,(H,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMYSPXRPJXJDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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